2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No.:
Cat. No.: VC11128875
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O3 |
|---|---|
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) |
| Standard InChI Key | RHFANSLGZBGTKY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl |
Introduction
Structural Characteristics
Molecular Architecture
2-(2-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₁₂H₁₁ClN₂O₃) consists of three primary structural components:
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2-Chlorophenoxy group: A benzene ring substituted with chlorine at the ortho position and an ether-linked oxygen atom.
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Acetamide backbone: A two-carbon chain terminating in an amide functional group.
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5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocycle containing oxygen and nitrogen atoms, with a methyl substituent at position 5.
The stereoelectronic interplay between these groups influences the compound’s reactivity and interactions with biological targets.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₃ |
| Molecular Weight | 266.68 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-(2-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| SMILES | COC(=O)C(OC1=CC=CC=C1Cl)NC2=NOC(C)=C2 |
Synthesis and Manufacturing
Key Considerations:
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to enhance reaction efficiency .
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Purification: Crystallization from acetonitrile or ethyl acetate achieves high purity.
Physicochemical Properties
Predicted Parameters
Computational models estimate the following properties using tools like ACD/Labs and ChemAxon:
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 2.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 78.9 Ų |
The moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing.
Analytical Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.45–7.30 (m, 4H, Ar-H)
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δ 6.85 (s, 1H, Oxazole-H)
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δ 4.60 (s, 2H, CH₂CO)
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δ 2.40 (s, 3H, CH₃)
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¹³C NMR:
| Parameter | Prediction |
|---|---|
| CYP450 Inhibition | Moderate (CYP2C9, CYP3A4) |
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